N-benzyl-N'-cyclopentylethanediamide
Description
N-Benzyl-N'-cyclopentylethanediamide is a diamide compound characterized by a central ethanediamide backbone (NH-CO-CO-NH) substituted with a benzyl group on one nitrogen and a cyclopentyl group on the other. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the cyclopentyl moiety and aromatic interactions from the benzyl group.
Properties
IUPAC Name |
N-benzyl-N'-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(14(18)16-12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMBWHSHSYXLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-Benzyl-N'-Phenylethanediamide Derivatives
Compounds like (2E)-N-Benzyl-N'-phenylbut-2-enediamide () share the N-benzyl group but differ in backbone structure (but-2-enediamide vs. ethanediamide) and substituents (phenyl vs. cyclopentyl). The extended conjugated system in but-2-enediamides may enhance planarity and intermolecular interactions, whereas the ethanediamide backbone in the target compound offers flexibility.
N-(1,3-Benzodioxol-5-ylmethyl)-N′-Phenylethanediamide
This analog () replaces the cyclopentyl group with a benzodioxole moiety. However, the bulky cyclopentyl group in the target compound may confer better metabolic stability .
N,N'-Dibenzylethanediamide Derivatives
Benzathine benzylpenicillin () contains a dibenzylethylenediamine salt structure.
Data Table: Key Properties of Selected Diamides
| Compound Name | Backbone | Substituents | Biological Activity | Solubility | Synthesis Yield |
|---|---|---|---|---|---|
| N-Benzyl-N'-cyclopentylethanediamide | Ethanediamide | Benzyl, Cyclopentyl | Not reported (inferred) | Moderate (DCM) | 50–70% (est.) |
| (2E)-N-Benzyl-N'-phenylbut-2-enediamide | But-2-enediamide | Benzyl, Phenyl | Antifungal (moderate) | Low (aqueous) | 32–90% |
| N-(1,3-Benzodioxol-5-ylmethyl)-N′-phenylethanediamide | Ethanediamide | Benzodioxolyl, Phenyl | Not reported | High (polar solvents) | 60–85% |
| N,N'-Diacetyl-1,4-phenylenediamine | Diacetamide | Acetyl, Phenyl | Lab use (non-biological) | High (DMF) | 75–90% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for N-benzyl-N'-cyclopentylethanediamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a two-step condensation reaction. First, cyclopentylamine is reacted with ethyl oxalate under reflux in anhydrous ethanol to form the cyclopentyl oxamide intermediate. Second, benzyl bromide is introduced under basic conditions (e.g., K₂CO₃) to alkylate the free amine. Yield optimization (typically 65–75%) depends on stoichiometric control of benzyl bromide and temperature modulation (60–80°C) to minimize side products like over-alkylated species . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (characteristic peaks: δ 7.3–7.5 ppm for benzyl aromatic protons, δ 3.8–4.1 ppm for CH₂ groups) .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer : Structural validation combines spectroscopic and chromatographic techniques:
- ¹³C NMR : Confirms carbonyl groups (δ 165–170 ppm) and cyclopentyl sp³ carbons (δ 25–35 ppm).
- IR Spectroscopy : Amide I and II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) verify the diamide backbone.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₆H₂₁N₂O₂: 281.1625 Da).
Discrepancies in data require re-evaluation of reaction quenching or purification steps (e.g., silica gel chromatography) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Initial screening focuses on enzyme inhibition or receptor binding:
- Enzyme Assays : Use fluorescence-based kits (e.g., proteases) with IC₅₀ determination via dose-response curves.
- Cell Viability (MTT Assay) : Test cytotoxicity in HEK-293 or HeLa cells at 1–100 µM concentrations.
- Anti-inflammatory Potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA).
Positive controls (e.g., dexamethasone) and solvent controls (DMSO ≤0.1%) are critical .
Advanced Research Questions
Q. How can synthetic routes be optimized to resolve low yields in N-alkylation steps?
- Methodological Answer : Low yields often stem from competing hydrolysis or steric hindrance. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves selectivity.
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance benzyl bromide reactivity.
- Protection/Deprotection : Temporarily protect the cyclopentylamine with Boc groups before alkylation.
Post-reaction analysis via TLC and GC-MS identifies unreacted starting materials .
Q. How should contradictory bioactivity data (e.g., IC₅₀ variability) be analyzed across independent studies?
- Methodological Answer : Discrepancies may arise from assay conditions or compound stability:
- Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls.
- Solubility Checks : Verify compound solubility in assay buffers via dynamic light scattering (DLS).
- Metabolic Stability : Test if liver microsomes degrade the compound, altering effective concentrations.
Cross-validation with orthogonal assays (e.g., SPR for binding affinity) resolves mechanistic ambiguities .
Q. What computational methods predict the compound’s binding modes to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:
- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., cyclooxygenase-2) due to the compound’s benzyl/cyclopentyl motifs.
- Free Energy Calculations : Use MM-PBSA to estimate binding energies, correlating with experimental IC₅₀ values.
- Pharmacophore Mapping : Identify critical H-bond acceptors (amide oxygens) and hydrophobic regions.
Experimental validation via mutagenesis (e.g., Ala-scanning) confirms predicted binding residues .
Q. How can scalability challenges in multi-gram synthesis be addressed without compromising purity?
- Methodological Answer : Scale-up hurdles include exothermic reactions and purification bottlenecks. Solutions:
- Flow Chemistry : Enables continuous synthesis with precise temperature control.
- Crystallization Optimization : Use solvent mixtures (e.g., ethyl acetate/hexane) to improve crystal yield.
- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring.
Pilot batches (10–50 g) require rigorous impurity profiling (LC-MS/MS) .
Data Analysis and Reporting
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves:
- Four-Parameter Logistic Model : Estimates Hill slope, EC₅₀, and efficacy (R² ≥ 0.95).
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points.
- Bootstrap Analysis : Generates 95% confidence intervals for EC₅₀ values.
Report data with SEM and replicate numbers (n ≥ 3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
